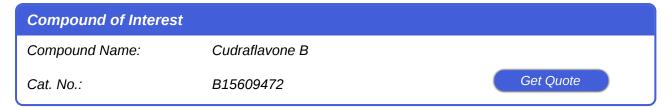


Application Note & Protocol: Quantification of Cudraflavone B by HPLC-UV

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of **Cudraflavone B**, a prenylated flavonoid with significant anti-inflammatory properties, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Introduction

Cudraflavone B is a naturally occurring flavonoid found in plants of the Moraceae family, such as Morus alba and Cudrania tricuspidata.[1] It has garnered interest in the scientific community for its potent anti-inflammatory and anti-neuroinflammatory effects.[2] These effects are attributed to its ability to downregulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] Accurate and precise quantification of **Cudraflavone B** in plant extracts and formulated products is crucial for quality control, standardization, and further pharmacological studies. This application note details a validated HPLC-UV method suitable for this purpose.

Experimental Protocols

This protocol is designed for the extraction of **Cudraflavone B** from its natural sources, such as the root bark of Morus alba or Cudrania tricuspidata.

• Grinding: Dry the plant material (e.g., root bark) at 40-50°C and grind it into a fine powder (approximately 40-60 mesh).

Methodological & Application





Extraction:

- Accurately weigh 1.0 g of the powdered plant material into a flask.
- Add 50 mL of 80% methanol.
- Perform extraction using ultrasonication for 60 minutes at room temperature.
- Filtration: Filter the extract through a Whatman No. 1 filter paper.
- Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
- Sample Solution Preparation:
 - Accurately weigh 10 mg of the dried crude extract.
 - Dissolve the extract in 10 mL of HPLC-grade methanol to achieve a concentration of 1 mg/mL.
 - Filter the solution through a 0.45 μm syringe filter into an HPLC vial prior to injection.
- Stock Solution: Accurately weigh 1.0 mg of **Cudraflavone B** reference standard and dissolve it in 10 mL of HPLC-grade methanol to prepare a stock solution of 100 μg/mL.
- Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to construct a calibration curve. Recommended concentrations are 1, 5, 10, 25, 50, and 100 μg/mL.

The following conditions are based on a validated method for the analysis of structurally similar prenylated flavonoids from Morus alba and are expected to provide excellent separation and quantification for **Cudraflavone B**.[3][4]



Parameter	Value		
Instrument	HPLC system with a UV/PDA detector		
Column	C18 reverse-phase column (e.g., Gemini C18, 4.6 x 250 mm, 5 μm)		
Mobile Phase A	0.1% (v/v) Formic Acid in Water		
Mobile Phase B	Acetonitrile		
Gradient Elution	0-10 min: 30-50% B10-25 min: 50-70% B25-30 min: 70-30% B30-35 min: 30% B (reequilibration)		
Flow Rate	1.0 mL/min		
Column Temperature	45°C		
Injection Volume	10 μL		
Detection Wavelength	266 nm		

Method Validation and Quantitative Data

The following tables summarize the expected performance of this method, based on validation data for the structurally similar prenylated flavonoids, Kuwanon G and Morusin.[3][4] This data serves as a representative example for the quantification of **Cudraflavone B**.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r²)	LOD (µg/mL)	LOQ (µg/mL)
Cudraflavone B (Expected)	1.0 - 100	> 0.999	~ 0.5	~ 1.5

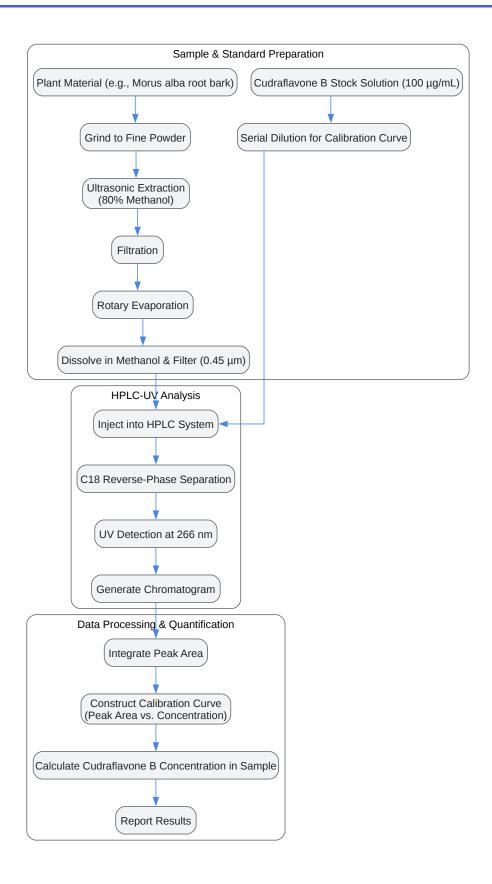
Table 2: Precision and Accuracy (Recovery)



Analyte	Concentration Level	Intra-day Precision (RSD, %)	Inter-day Precision (RSD, %)	Accuracy (Recovery, %)
Cudraflavone B (Expected)	Low QC	< 2.0	< 2.0	98 - 105
Mid QC	< 1.5	< 1.5	98 - 105	
High QC	< 1.0	< 1.0	98 - 105	_

Visualizations





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Caption: Workflow for **Cudraflavone B** Quantification.



Cudraflavone B exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), these pathways are typically activated, leading to the production of pro-inflammatory mediators. **Cudraflavone B** intervenes by preventing the activation of key proteins in these cascades.

Caption: Inhibition of NF-kB and MAPK pathways by **Cudraflavone B**.

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